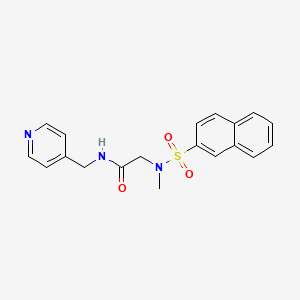
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as DMIQ, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMIQ is a derivative of isonicotinamide that has been synthesized through a multistep reaction process.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been investigated for its potential as an antituberculosis agent. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
In materials science, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as a ligand in metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to be an effective ligand in the synthesis of MOFs with high surface area and pore volume.
In analytical chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as a fluorescent probe for the detection of metal ions. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and iron.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, studies have suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide may exert its cytotoxic activity through the induction of apoptosis, a process of programmed cell death. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant cytotoxic activity against various cancer cell lines. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to have significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. In addition, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit high selectivity and sensitivity towards various metal ions, making it a potential fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have significant activity against various cancer cell lines and Mycobacterium tuberculosis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to be an effective ligand in the synthesis of MOFs with high surface area and pore volume. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. In addition, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One potential direction is to investigate its potential as an anticancer agent in vivo. More research is needed to determine its toxicity and side effects in animal models. Another potential direction is to investigate its potential as an antituberculosis agent in vivo. More research is needed to determine its efficacy and toxicity in animal models. In addition, more research is needed to elucidate its mechanism of action and its potential as a ligand in the synthesis of MOFs. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant potential for various applications, and more research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves a multistep reaction process that begins with the condensation of 2-hydroxy-3-methylquinoline with isonicotinamide. This reaction is catalyzed by acetic anhydride and yields 2-(isonicotinamido)-3-methylquinoline. The next step involves the reaction of 2-(isonicotinamido)-3-methylquinoline with 2,3-dimethylbenzaldehyde in the presence of sodium methoxide. This reaction yields N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, which is the final product.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-5-9-22(17(16)2)27(24(29)18-10-12-25-13-11-18)15-20-14-19-7-3-4-8-21(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFZAOOUGUVQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

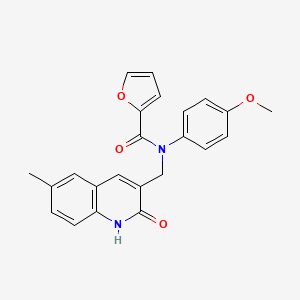

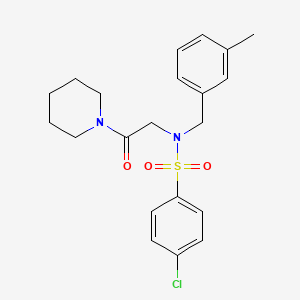
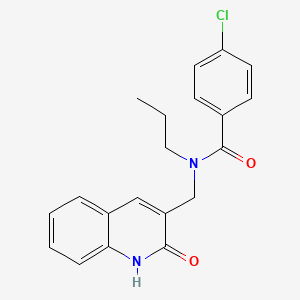
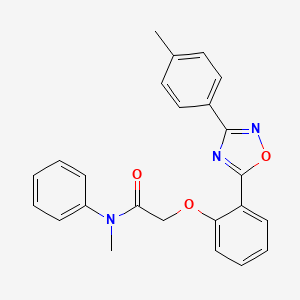
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
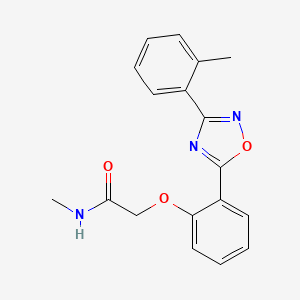
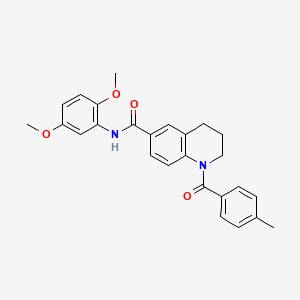
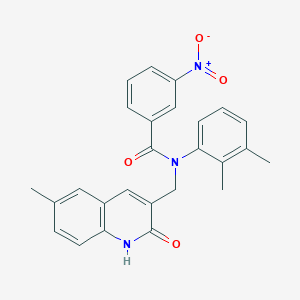
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
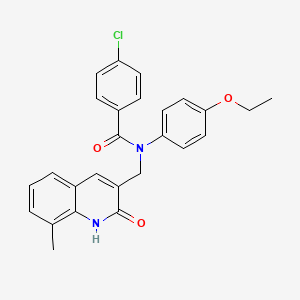
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
